Product packaging for {1-oxaspiro[4.6]undecan-2-yl}methanol(Cat. No.:CAS No. 1852198-45-8)

{1-oxaspiro[4.6]undecan-2-yl}methanol

Cat. No.: B2896362
CAS No.: 1852198-45-8
M. Wt: 184.279
InChI Key: QXGHTNYTOWASOC-UHFFFAOYSA-N
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Description

{1-oxaspiro[4.6]undecan-2-yl}methanol is a chemically unique spirocyclic compound that serves as a versatile intermediate in advanced organic synthesis and drug discovery research. This molecule features a methanol functional group attached to a 1-oxaspiro[4.6]undecane framework, combining the conformational constraints of a spirocyclic system with the synthetic flexibility of a primary alcohol. The spiro[4.6] ring system presents a three-dimensional architecture that is highly valuable in medicinal chemistry for exploring novel chemical space beyond flat aromatic systems, potentially leading to improved binding selectivity and physicochemical properties in target molecules . Researchers primarily utilize this compound as a key synthetic building block for the construction of more complex molecular architectures. The methanol functional group allows for straightforward functionalization through standard transformation chemistry, including oxidation to aldehydes or carboxylic acids, esterification, ether formation, or nucleophilic substitution reactions. In pharmaceutical research, spirocyclic scaffolds similar to this compound have demonstrated significant value in developing compounds with enhanced metabolic stability and membrane permeability compared to their linear analogues . The specific ring size of the [4.6] system may offer distinct conformational preferences that can be exploited to pre-organize molecular structures for optimal target engagement. The synthetic applications of this compound extend to various research domains, including the development of protease inhibitors, GPCR-targeted therapeutics, and ion channel modulators where the spirocyclic core can serve as a rigid scaffold to display pharmacophoric elements in specific spatial orientations. Related oxaspiro compounds have been utilized in the synthesis of more complex heterocyclic systems , suggesting potential applications for this compound in materials science and chemical biology as a precursor to specialized ligands or molecular probes. The compound's structural features make it particularly valuable for exploring structure-activity relationships in drug discovery programs targeting CNS disorders, where optimal physicochemical properties are crucial for blood-brain barrier penetration. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. The exact physicochemical properties, spectral data, and handling requirements for this specific compound should be verified through appropriate analytical methods prior to use in sensitive applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B2896362 {1-oxaspiro[4.6]undecan-2-yl}methanol CAS No. 1852198-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxaspiro[4.6]undecan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10,12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGHTNYTOWASOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations in 1 Oxaspiro 4.6 Undecan 2 Yl Methanol Synthesis and Transformations

Elucidation of Reaction Mechanisms in Spirocyclization Processes

The formation of the {1-oxaspiro[4.6]undecan-2-yl}methanol core is typically achieved through an intramolecular spirocyclization of a suitable acyclic precursor. The most common strategy involves the acid-catalyzed cyclization of a γ-hydroxy ketone or its synthetic equivalent. The generally accepted mechanism for this transformation proceeds through a series of equilibrium steps.

Initially, the carbonyl group of the acyclic precursor is protonated by an acid catalyst, which enhances its electrophilicity. This is followed by the nucleophilic attack of the distal hydroxyl group on the activated carbonyl carbon. This intramolecular attack leads to the formation of a charged intermediate, which, after a proton transfer, yields a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of a water molecule generates an oxonium ion. The final step involves the intramolecular trapping of this oxonium ion by the remaining hydroxyl group, which, after deprotonation, affords the spiroketal structure.

The nature of the acid catalyst, solvent, and reaction temperature can significantly influence the reaction pathway and the efficiency of the spirocyclization. While Brønsted acids are commonly employed, Lewis acids can also promote this transformation, often offering different reactivity and selectivity profiles.

Stereochemical Control Mechanisms in Asymmetric Synthetic Pathways

The synthesis of enantiomerically pure this compound necessitates the use of asymmetric synthetic strategies. The stereochemical outcome of the spirocyclization is often dictated by the stereochemistry of the starting material and the reaction conditions. The development of catalytic asymmetric methods for the synthesis of chiral spiroketals is an active area of research.

One prevalent strategy involves the use of chiral auxiliaries or catalysts to control the formation of the spirocyclic core. For instance, an asymmetric hetero-Diels-Alder reaction can be employed to set the stereochemistry of the acyclic precursor, which then directs the stereochemical course of the subsequent spirocyclization.

Furthermore, substrate-controlled diastereoselective reactions are crucial. The pre-existing stereocenters in the acyclic precursor can influence the facial selectivity of the intramolecular cyclization, leading to the preferential formation of one diastereomer over the other. This control can be rationalized by considering the steric and electronic interactions in the transition state of the cyclization step. For instance, an aldol (B89426) reaction can be used to construct the precursor with a high degree of stereocontrol, which then translates into a stereoselective spiroketal formation.

Kinetic and Thermodynamic Aspects of Oxaspiro Ring Formation

The formation of spiroketals is a reversible process, and as such, the product distribution can be governed by either kinetic or thermodynamic control. The interplay between these two factors is a critical consideration in the synthesis of this compound.

Under kinetic control, the major product is the one that is formed the fastest, meaning it proceeds through the lowest energy transition state. In contrast, under thermodynamic control, the reaction is allowed to reach equilibrium, and the most stable product, which resides at the lowest energy minimum, will predominate. The relative stability of the possible spiroketal isomers is influenced by a combination of factors, including steric interactions and stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position.

The reaction conditions play a pivotal role in determining whether a reaction proceeds under kinetic or thermodynamic control. Generally, lower reaction temperatures and shorter reaction times favor the kinetic product, as the system may not have sufficient energy to overcome the activation barrier for the reverse reaction and equilibrate to the thermodynamic product. Conversely, higher temperatures and longer reaction times facilitate equilibration and favor the formation of the thermodynamically more stable isomer.

ConditionFavored ProductRationale
Low TemperatureKinetic ProductInsufficient energy to reach equilibrium; product distribution is determined by the relative rates of formation.
High TemperatureThermodynamic ProductSufficient energy for the reaction to be reversible and reach equilibrium; product distribution reflects the relative stabilities of the products.
Short Reaction TimeKinetic ProductThe reaction is stopped before equilibrium can be established.
Long Reaction TimeThermodynamic ProductAllows the system to reach equilibrium.

Stereochemical Studies of 1 Oxaspiro 4.6 Undecan 2 Yl Methanol and Its Congeners

Absolute and Relative Stereochemistry Determination

The determination of absolute and relative stereochemistry is fundamental to understanding the properties of chiral molecules like {1-oxaspiro[4.6]undecan-2-yl}methanol. This compound possesses two stereocenters: the spiro carbon (C5) and the carbon bearing the methanol (B129727) group (C2). This results in the possibility of four stereoisomers (two pairs of enantiomers).

The stereochemistry of related oxaspirocyclic compounds has been successfully determined using a combination of spectroscopic and crystallographic techniques. For more complex systems, single-crystal X-ray diffraction is the definitive method for determining both relative and absolute stereochemistry. mdpi.com Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are also crucial. Techniques such as 2D COSY, NOESY, and ROESY can be used to establish the relative configuration of substituents on the ring system. researchgate.net

In the absence of specific experimental data for this compound, the stereochemical assignment would follow these established methodologies.

Conformational Analysis of the Spiro[4.6]undecane Ring System and its Derivatives

The spiro[4.6]undecane ring system, consisting of a five-membered tetrahydrofuran (B95107) ring fused to a seven-membered cycloheptane (B1346806) ring at a single carbon atom, presents a complex conformational landscape. The cycloheptane ring is known to exist in several low-energy conformations, such as the chair and boat forms, with relatively low energy barriers between them. The fusion to the tetrahydrofuran ring introduces additional conformational constraints.

Conformational analyses of similar spiro systems, such as steroidal spirolactones, have shown a preference for chair conformations where the oxygen atom attached to the spirocenter has an axial disposition. researchgate.net For the spiro[4.6]undecane system, the preferred conformation would aim to minimize steric and torsional strain. Computational modeling and NMR spectroscopy are the primary tools for investigating these conformational preferences. A detailed conformational analysis of this compound would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers for interconversion.

Chiral Recognition and Enantio-Inversion Phenomena in Oxaspirocyclic Systems

Chiral recognition is a process where a chiral molecule interacts differently with the enantiomers of another chiral substance. This is a critical aspect in pharmacology and asymmetric synthesis. While specific studies on chiral recognition involving this compound are not documented, the principles can be extrapolated from related systems. For instance, the transient axial chirality of some molecules is revealed upon the formation of dimers, leading to the observation of different diastereoisomers.

Enantio-inversion, or chiral inversion, is a phenomenon where one enantiomer of a chiral compound converts into its opposite enantiomer. This process depends on various factors, including the presence of a stereolabile center and the conditions (e.g., biological, solvent-induced). For a molecule like this compound, enantio-inversion would be a high-energy process under normal conditions due to the need to break and reform covalent bonds at the stereocenters. Such phenomena are more commonly observed in compounds with specific functional groups, like 2-arylpropionic acids.

Diastereoselective Synthesis Approaches for Oxaspirocycles

The controlled synthesis of a specific diastereomer of an oxaspirocycle is a significant challenge in organic synthesis. Various strategies have been developed to achieve high diastereoselectivity in the formation of oxaspirocyclic structures. These methods often rely on intramolecular reactions where the stereochemistry of the starting material directs the formation of the new stereocenters.

Key approaches to diastereoselective synthesis of oxaspirocycles include:

Intramolecular C-O Bond Formation: The use of chiral directing groups can mediate stereoselective intramolecular C-O bond formation, leading to high diastereomeric ratios. ontosight.ai

Cycloaddition Reactions: Diels-Alder reactions using chiral dienophiles can produce spirocyclic lactones with good stereocontrol.

Ylide-Mediated Reactions: Reactions involving cyclic carbonyl ylide dipoles with α-methylene ketones have been shown to produce oxa-bridged spirocycles with high regio- and diastereoselectivity. mdpi.com

A potential diastereoselective synthesis of this compound would likely involve the cyclization of a chiral precursor where the stereochemistry of a pre-existing center on the cycloheptane ring directs the formation of the stereocenters at C2 and C5.

Below is a table summarizing the stereochemical features of the target compound based on general principles.

FeatureDescription
Chirality The molecule is chiral.
Stereocenters Two stereocenters are present: C2 and C5 (the spiro carbon).
Number of Stereoisomers A maximum of four stereoisomers (two pairs of enantiomers) are possible.
Key Ring System Spiro[4.6]undecane, consisting of a tetrahydrofuran and a cycloheptane ring.
Conformational Flexibility The cycloheptane ring is flexible, with chair and boat conformations being most common. The overall conformation is influenced by the fused tetrahydrofuran ring.

Computational and Theoretical Chemistry Applications to 1 Oxaspiro 4.6 Undecan 2 Yl Methanol

Quantum Mechanical Investigations (DFT, TD-DFT)

Quantum mechanical methods are essential for understanding the intrinsic properties of a molecule. For {1-oxaspiro[4.6]undecan-2-yl}methanol, Density Functional Theory (DFT) would be a powerful tool.

Electronic Structure and Reactivity Descriptors

A thorough DFT analysis would involve calculating various electronic structure and reactivity descriptors. These descriptors help in predicting the molecule's behavior in chemical reactions. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical stability. Other descriptors such as ionization potential, electron affinity, electronegativity, and global hardness would further elucidate the molecule's reactivity.

Reaction Pathway Validation and Energy Profiling

Theoretical studies are invaluable for validating proposed reaction mechanisms and profiling the energy landscapes of chemical transformations. For this compound, this could involve modeling its synthesis or subsequent reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile can be constructed. This would allow for the determination of activation energies and reaction thermodynamics, providing insights into reaction feasibility and kinetics. Time-Dependent DFT (TD-DFT) could further be employed to study excited-state properties and photochemical reactivity.

Conformational Searching and Molecular Modeling

The flexibility of the cycloheptane (B1346806) ring in the spiro system of this compound suggests the existence of multiple low-energy conformations. A comprehensive conformational search using molecular mechanics or more advanced quantum methods would be necessary to identify the most stable geometries. Understanding the conformational preferences is crucial as it influences the molecule's physical properties and biological activity. Molecular modeling would allow for the visualization of these conformers and the analysis of intramolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Prediction of Spectroscopic Properties for Structural Elucidation

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for structural confirmation. For this compound, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. Furthermore, the vibrational frequencies could be calculated to simulate its infrared (IR) and Raman spectra. These predicted spectra would serve as a valuable reference for the characterization of the compound and its derivatives.

While the framework for a detailed computational study of this compound is well-defined by established theoretical chemistry methodologies, the absence of specific published research on this particular molecule prevents a more substantive discussion of its properties. Future computational studies would be invaluable in filling this knowledge gap and expanding the understanding of this spirocyclic compound.

Chemical Transformations and Derivatization of 1 Oxaspiro 4.6 Undecan 2 Yl Methanol

Functional Group Interconversions of the Methanol (B129727) Moiety

The primary alcohol (methanol moiety) of {1-oxaspiro[4.6]undecan-2-yl}methanol is a versatile handle for various functional group interconversions. Standard organic transformations can be applied to this group to generate a library of derivatives with modified properties.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde, {1-oxaspiro[4.6]undecan-2-yl}carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent, would lead to the formation of the carboxylic acid, 1-oxaspiro[4.6]undecane-2-carboxylic acid.

Esterification and Etherification: The alcohol can readily undergo esterification with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. Similarly, etherification, for example, through the Williamson ether synthesis by reacting the corresponding alkoxide with an alkyl halide, would yield ethers.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce other functional groups. This allows for the synthesis of halides, azides, cyanides, and other derivatives at this position.

Transformation Reagents and Conditions Product
Oxidation to AldehydePyridinium chlorochromate (PCC), CH₂Cl₂{1-oxaspiro[4.6]undecan-2-yl}carbaldehyde
Oxidation to Carboxylic AcidKMnO₄, NaOH, H₂O, heat1-oxaspiro[4.6]undecane-2-carboxylic acid
EsterificationR-COOH, H⁺ catalyst{1-oxaspiro[4.6]undecan-2-yl}methyl ester
Etherification1. NaH; 2. R-X2-(alkoxymethyl)-1-oxaspiro[4.6]undecane
TosylationTsCl, pyridine{1-oxaspiro[4.6]undecan-2-yl}methyl tosylate

Synthesis of Related Oxaspiro[4.6]undecane Derivatives

The synthesis of related oxaspiro[4.6]undecane derivatives can be achieved through various strategies, often involving the modification of the lactone ring or the cycloheptane (B1346806) ring. While specific methods starting from this compound are not extensively documented, general methodologies for the synthesis of similar oxaspiro compounds can be inferred.

One common approach involves the use of cycloalkanones as starting materials. For example, a Beckwith-Dowd ring expansion cascade of cycloalkanones can lead to the formation of spirocyclic γ-lactones. nih.gov This radical cascade reaction allows for the expansion of the cycloalkane ring and subsequent cyclization to form the spiro-fused lactone. nih.gov Another facile approach to allylic spiro ethers and lactones involves the treatment of 3-(carboxyalkyl)-substituted conjugated cycloalkenones with sodium borohydride (B1222165) followed by an acid quench.

Furthermore, epoxidation of cyclohexene (B86901) derivatives followed by chelation-controlled epoxide opening can provide access to highly functionalized 1-oxaspiro[4.5]decan-2-ones, a related scaffold. This strategy highlights the potential for stereoselective synthesis of complex oxaspirocyclic systems.

Synthetic Strategy Starting Materials Key Steps Product Type
Beckwith-Dowd Ring ExpansionCycloalkanonesRadical cascade, ring expansion, cyclizationSpirocyclic γ-lactones nih.gov
Reduction and Cyclization3-(carboxyalkyl)-substituted conjugated cycloalkenonesReduction, acid-catalyzed cyclizationSpiro lactones
Epoxidation and Ring OpeningCyclohexene derivativesEpoxidation, chelation-controlled epoxide openingFunctionalized 1-oxaspiro[4.5]decan-2-ones

Strategies for Spiro-Fused Heterocycle Synthesis

The synthesis of spiro-fused heterocycles is an active area of research due to the prevalence of this motif in natural products and pharmaceutically active compounds. Several strategies have been developed for the construction of these complex architectures.

Organocatalytic enantioselective (4+3) cyclization reactions have been employed for the synthesis of spiro-fused heterocyclic compounds containing oxepine moieties. rsc.org N-Heterocyclic carbene (NHC)-catalyzed annulation of enals with heterocyclic enones provides a method for the stereoselective synthesis of ε-lactones or spiro-heterocycles, with the outcome being controlled by the choice of the catalyst. nih.gov

Multi-component reactions also offer an efficient route to spiro diheterocycles. These reactions allow for the construction of multiple heterocyclic rings and a spirocyclic center in a single step from readily available starting materials. Additionally, cascade reactions, such as the Beckwith-Dowd ring expansion followed by cyclization, are powerful tools for the synthesis of spirocyclic γ-lactones. nih.gov

Strategy Key Features Example Application
Organocatalytic (4+3) CyclizationEnantioselective, formation of seven-membered ringsSynthesis of spiro isoindolinone-oxepine-fused indoles rsc.org
NHC-Catalyzed AnnulationDivergent synthesis, catalyst-controlled selectivitySynthesis of ε-lactones or spiro-heterocycles nih.gov
Multi-component ReactionsHigh efficiency, one-pot synthesisSynthesis of spiro diheterocycles
Cascade ReactionsTandem reactions, complexity generationBeckwith-Dowd ring expansion for spirocyclic γ-lactones nih.gov

Exploration of Reactivity Profiles in Oxaspiro[4.6]undecane Scaffolds

The reactivity of the oxaspiro[4.6]undecane scaffold is primarily centered around the lactone functionality. Lactones, being cyclic esters, can undergo a variety of reactions. wikipedia.org

Ring-Opening Reactions: The lactone ring can be opened under both acidic and basic conditions. Hydrolysis with a base, such as sodium hydroxide, will yield the corresponding hydroxy carboxylate. wikipedia.org Acid-catalyzed methanolysis can also lead to the ring-opened methyl ester of the hydroxy acid. nih.gov The equilibrium of this reaction is dependent on the ring size and substitution pattern of the lactone. nih.gov

Reduction: The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride. This reaction opens the lactone ring and reduces the carboxylic acid functionality to a primary alcohol.

Polymerization: Lactones can undergo ring-opening polymerization to form polyesters. rsc.org This process can be catalyzed by various organocatalysts, and the reactivity of the lactone is influenced by its structure. rsc.org

The spirocyclic nature of the oxaspiro[4.6]undecane scaffold can influence the reactivity of the lactone ring. The strain associated with the spiro-fusion can affect the thermodynamics and kinetics of ring-opening reactions. The cycloheptane ring can also be functionalized, although this is generally less facile than transformations of the lactone or the methanol moiety.

Reaction Type Conditions Product
Basic HydrolysisNaOH, H₂OSodium salt of the corresponding hydroxycarboxylic acid wikipedia.org
Acidic MethanolysisCH₃OH, H⁺ catalystMethyl ester of the corresponding hydroxy acid nih.gov
ReductionLiAlH₄, THF1,2-bis(hydroxymethyl)cycloheptane derivative
Ring-Opening PolymerizationOrganocatalystPolyester rsc.org

Analytical Techniques for Characterization and Study of 1 Oxaspiro 4.6 Undecan 2 Yl Methanol

Spectroscopic Methods

Spectroscopy is the primary tool for determining the molecular structure of {1-oxaspiro[4.6]undecan-2-yl}methanol. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its connectivity and three-dimensional shape.

Nuclear Magnetic Resonance (NMR) Spectroscopy ({1}H, {13}C, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In ¹H NMR spectroscopy of this compound, distinct signals would be expected for the protons of the hydroxymethyl group (-CH₂OH), the proton on the carbon adjacent to the ring oxygen (C2-H), and the numerous protons of the five-membered and seven-membered rings. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants provide information about the electronic environment and connectivity of each proton.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. Key resonances would include the spiro carbon (the carbon atom common to both rings), the carbon of the hydroxymethyl group, and the 9 other carbon atoms of the cycloheptane (B1346806) and tetrahydrofuran (B95107) rings. The chemical shifts are indicative of the type of carbon (e.g., CH₂, CH, quaternary). For analogous spirocyclic systems, the spiro carbon signal is a characteristic feature.

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY experiments establish correlations between protons that are coupled to each other, helping to map out the proton-proton connectivity within the rings.

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Expected NMR Data for this compound
Technique Expected Information
¹H NMRChemical shifts, coupling constants, and multiplicities for all protons.
¹³C NMRChemical shifts for the 11 unique carbon atoms, including the spiro center.
2D NMR (COSY, HSQC, HMBC)Correlation data to confirm the complete atomic connectivity.

Mass Spectrometry (HRMS, ESI)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₂₀O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass (184.14633 g/mol ).

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like alcohols. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺ or adducted with a sodium ion to form [M+Na]⁺, allowing for the gentle determination of its molecular weight.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its alcohol and ether functionalities. A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of the primary alcohol group. Additionally, a distinct C-O stretching band for the ether linkage within the spirocyclic system would typically appear in the 1200-1000 cm⁻¹ region.

Characteristic IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)~3600-3200 (broad)
C-H Stretch (Aliphatic)~3000-2850
C-O Stretch (Ether)~1200-1000
C-O Stretch (Alcohol)~1050

Chromatographic Techniques

Chromatography is indispensable for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique. For purity analysis, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the compound is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Furthermore, since the C2 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. To determine the enantiomeric excess (e.e.) of a chiral sample, a specialized chiral HPLC method is required. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers, resulting in two separate peaks on the chromatogram. The relative areas of these peaks are used to calculate the enantiomeric excess.

Flash Column Chromatography for Purification

Flash column chromatography is the standard method for purifying multigram quantities of organic compounds in a research setting. To purify this compound, a crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent), typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate), is then passed through the column. By gradually increasing the polarity of the eluent, compounds are selectively moved down the column at different rates based on their polarity. Due to the presence of the polar hydroxyl group, this compound would require a moderately polar eluent system for effective separation from less polar byproducts. Fractions are collected and analyzed (often by thin-layer chromatography) to isolate the pure compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a premier technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. ijpca.org For a molecule like this compound, which contains stereocenters, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers. This technique is invaluable for confirming the connectivity of the spirocyclic system, composed of a tetrahydrofuran ring fused to a cycloheptane ring, and the stereochemistry of the hydroxymethyl group at the 2-position.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is dependent on the arrangement of electrons within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed electron density map can be constructed, from which the atomic positions can be determined.

For complex organic molecules, including those with tetrahydrofuran moieties, X-ray crystallography has been successfully employed to establish their solid-state structures. eurjchem.comuwa.edu.au In the case of this compound, this analysis would definitively establish the relative stereochemistry of the spirocenter and the carbon atom bearing the hydroxymethyl group. Furthermore, the analysis can reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

A hypothetical table of crystallographic data that could be obtained for this compound is presented below.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC11H20O2
Formula Weight184.28 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)12.678
Volume (ų)1104.5
Z4
Calculated Density (g/cm³)1.108

Polarimetry for Optical Activity Determination

As a chiral molecule, enantiomerically pure or enriched samples of this compound are expected to be optically active. Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. libretexts.org Polarimetry is the technique used to measure the angle of this rotation, which provides insight into the enantiomeric purity of the sample. nih.govlibretexts.org

The measurement is performed using a polarimeter, where monochromatic light is passed through a polarizer, then through a sample cell containing a solution of the compound, and finally through an analyzer. The observed rotation (α) is dependent on the concentration of the sample, the path length of the sample cell, the wavelength of the light, and the temperature. To standardize this measurement, the specific rotation ([α]) is calculated using the following formula:

[α]λT = α / (l × c)

where:

[α]λT is the specific rotation at a specific temperature (T) and wavelength (λ).

α is the observed rotation.

l is the path length in decimeters.

c is the concentration in g/mL.

The sign of the specific rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory), which is a characteristic physical property of a particular enantiomer. The magnitude of the specific rotation is indicative of the enantiomeric excess (ee) of the sample. A racemic mixture (a 50:50 mixture of both enantiomers) will have a specific rotation of zero as it is optically inactive. libretexts.org

For this compound, determining the specific rotation is a crucial step in its characterization, especially after a chiral synthesis or resolution, to quantify the success of the enantioselective process.

A hypothetical data table for polarimetry measurements is shown below.

Enantiomer Concentration ( g/100 mL, CHCl₃) Wavelength (nm) Temperature (°C) Observed Rotation (°) Specific Rotation [α]
(+)-enantiomer1.5589 (Na D-line)20+0.45+30.0
(-)-enantiomer1.5589 (Na D-line)20-0.45-30.0
Racemic Mixture3.0589 (Na D-line)200.000.0

Dynamic NMR for Conformational Studies

The spirocyclic system of this compound is not rigid and can undergo conformational changes in solution. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these dynamic processes, such as ring-flipping or rotations around single bonds, that occur on the NMR timescale. rsc.orgresearchgate.netnih.gov

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational interconversion is fast on the NMR timescale, the observed spectrum is an average of the different conformations. As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough, separate signals for each of the co-existing conformers may be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature.

From the coalescence temperature and the frequency difference between the signals of the exchanging nuclei at low temperatures, the free energy of activation (ΔG‡) for the conformational process can be calculated. monmouth.edu This provides valuable quantitative information about the energy barriers associated with the conformational flexibility of the molecule. For this compound, dynamic NMR could be used to study the conformational dynamics of the seven-membered cycloheptane ring, which can adopt several low-energy conformations.

A hypothetical data table summarizing the results of a dynamic NMR study is provided below.

Dynamic Process Nuclei Monitored Coalescence Temperature (K) Frequency Separation (Hz) Rate Constant at Coalescence (s⁻¹) Activation Energy (ΔG‡, kJ/mol)
Cycloheptane Ring Inversion¹H NMR (CH₂)25012026750.2

Future Directions and Research Gaps in 1 Oxaspiro 4.6 Undecan 2 Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Routes

Key areas for exploration include:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to access specific stereoisomers of {1-oxaspiro[4.6]undecan-2-yl}methanol is paramount. Organocatalysis and transition-metal catalysis, which have been successfully applied to other spirocyclic systems, could provide elegant solutions. For instance, asymmetric Michael additions or aldol (B89426) reactions to construct key intermediates could be investigated. nih.gov

Green Chemistry Approaches: The principles of green chemistry should be integrated into the synthetic design. This includes the use of renewable starting materials, non-toxic reagents, and environmentally friendly solvents. Biocatalysis, employing enzymes to perform key transformations, could offer a highly selective and sustainable route to the target molecule.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. The development of a flow-based synthesis of this compound would be a significant step towards its practical application.

Novel Cyclization Strategies: While methods like iodocyclization have been used for other oxaspirocycles, exploring new intramolecular cyclization strategies for the formation of the 1-oxaspiro[4.6]undecane core would be a valuable contribution. researchgate.netrsc.orgnih.gov This could involve radical cyclizations, transition-metal-catalyzed C-H activation/functionalization, or Prins-type cyclizations. researchgate.net

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisHigh enantioselectivity, access to specific stereoisomers.Development of novel chiral catalysts and reaction conditions.
Green Chemistry ApproachesReduced environmental impact, use of renewable resources.Biocatalysis, use of green solvents and reagents.
Flow ChemistryImproved scalability, safety, and process control.Design and optimization of continuous flow reactors.
Novel Cyclization StrategiesAccess to new reactivity and molecular diversity.Exploration of new catalytic systems and reaction mechanisms.

Advanced Mechanistic Insights into Stereoselective Transformations

The this compound scaffold possesses multiple stereocenters, making stereocontrol a critical aspect of its synthesis. A deep understanding of the reaction mechanisms governing the formation of these stereocenters is currently lacking and represents a significant research gap.

Future research in this area should focus on:

Kinetic and Thermodynamic Studies: Detailed kinetic analysis of key bond-forming reactions will help to elucidate the factors controlling the reaction rates and stereoselectivity. Understanding whether a reaction is under kinetic or thermodynamic control is crucial for optimizing the yield of the desired stereoisomer.

In Situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in situ NMR and IR spectroscopy, can provide real-time information about the reaction intermediates and transition states. This data is invaluable for confirming proposed reaction mechanisms.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of individual atoms throughout a reaction, providing definitive evidence for specific mechanistic pathways.

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The unique three-dimensional structure of this compound suggests that it may exhibit novel reactivity and have potential applications as a chiral ligand or catalyst. The exploration of its chemical properties is a completely open area of research.

Potential avenues for investigation include:

Functional Group Transformations: A systematic study of the reactivity of the primary alcohol and the ether linkage within the oxaspiro core is needed. This would involve subjecting the molecule to a range of reaction conditions to explore its stability and potential for further functionalization.

Ring-Opening Reactions: Investigating the conditions under which the spirocyclic system can be selectively opened could lead to the synthesis of other complex and valuable molecules.

Coordination Chemistry: The oxygen atoms in this compound could act as coordinating sites for metal ions. The synthesis and characterization of metal complexes containing this molecule as a ligand could lead to the development of new catalysts for a variety of chemical transformations.

Organocatalysis: The chiral backbone of this compound could be derivatized to create novel organocatalysts for asymmetric reactions.

Deeper Computational Modeling of Complex Oxaspiro Systems

Computational chemistry provides a powerful tool for understanding and predicting the behavior of complex molecules. In the context of this compound, computational modeling can bridge many of the existing knowledge gaps before embarking on extensive experimental work.

Future computational studies should aim to:

Conformational Analysis: A thorough computational analysis of the conformational landscape of this compound is needed to understand its preferred three-dimensional structures. This information is crucial for interpreting its reactivity and designing stereoselective syntheses.

Transition State Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states of key reactions involved in the synthesis of the target molecule. nih.gov This can provide valuable insights into the origins of stereoselectivity and help in the rational design of more efficient catalysts. nih.gov

Prediction of Spectroscopic Properties: The accurate prediction of NMR and other spectroscopic properties can aid in the characterization of synthetic intermediates and the final product.

Virtual Screening for Biological Activity: Although outside the immediate scope of chemical synthesis, computational docking studies could be used to predict potential interactions of this compound with biological targets, guiding future medicinal chemistry efforts.

Computational ApproachResearch GoalPotential Impact
Conformational AnalysisIdentify low-energy conformers.Inform rational design of stereoselective reactions.
Transition State ModelingElucidate reaction mechanisms and origins of stereoselectivity.Guide the development of more efficient catalysts.
Prediction of Spectroscopic PropertiesAid in the structural elucidation of new compounds.Accelerate the characterization of synthetic products.
Virtual ScreeningIdentify potential biological targets.Guide the exploration of medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {1-oxaspiro[4.6]undecan-2-yl}methanol, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves spirocyclization strategies. For example, brominated precursors like 2-(bromomethyl)-1-oxaspiro[4.6]undecane (from ) can undergo nucleophilic substitution with methanol derivatives. Lewis acid-catalyzed Prins/pinacol cascade reactions (as described for related oxaspiro compounds in ) may also be adapted. Purification via column chromatography (silica gel, gradient elution) and characterization by NMR (¹H/¹³C) and HRMS are critical for verifying purity .

Q. How is the spirocyclic structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography using software like ORTEP-3 ( ) provides unambiguous structural confirmation. Complementary techniques include:

  • NMR spectroscopy : Distinct splitting patterns for sp³-hybridized carbons and the hydroxyl proton (δ ~1.5–4.0 ppm).
  • Mass spectrometry : Molecular ion peaks matching the formula C₁₁H₂₀O₂ (Mol. weight: 184.27 g/mol, as in ).
    Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or stereochemical assignments .

Q. What are the key reactivity patterns of the hydroxymethyl group in this compound?

  • Methodological Answer : The hydroxymethyl group participates in:

  • Oxidation : Catalyzed by PCC or Dess-Martin periodinane to form aldehydes.
  • Esterification : With acyl chlorides under basic conditions (e.g., pyridine).
  • Protection strategies : TBS or acetyl groups to prevent undesired side reactions during multi-step syntheses (see for analogous transformations).
    Reactivity is influenced by steric hindrance from the spirocyclic framework .

Advanced Research Questions

Q. How do steric and electronic effects of the spirocyclic ring influence reaction kinetics in cross-coupling reactions?

  • Methodological Answer : Computational modeling (DFT studies) can predict regioselectivity in reactions like Suzuki-Miyaura couplings. Experimental validation involves:

  • Kinetic profiling : Monitoring reaction progress via HPLC or in-situ IR.
  • Steric maps : Generated using crystallographic data ( ) to identify hindered sites.
    Contradictions between predicted and observed yields may arise from solvent polarity or catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What strategies resolve contradictions in biological activity data for spirocyclic methanol derivatives?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) require:

  • Standardized protocols : Fixed cell lines (e.g., MCF-7 in ) and controlled incubation times.
  • Metabolic stability assays : LC-MS to assess compound degradation in cell media.
  • Structural analogs : Compare with {7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol () to isolate methyl-group effects. Publish null results to clarify structure-activity relationships (SAR) .

Q. How can computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking studies : Use PubChem 3D conformers () to model binding to enzymes like cytochrome P450.
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., G-protein-coupled receptors).
    Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize Lewis acid catalysts (e.g., BF₃·OEt₂) for spirocyclization to reduce byproducts .
  • Data Reproducibility : Archive raw NMR/MS files in public repositories (e.g., Zenodo) for peer validation.
  • Safety Protocols : Adhere to OSHA HCS guidelines () for handling irritants and toxic intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.